Cas no 1807095-66-4 (Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate)

Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate
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- インチ: 1S/C13H13F3N2O2/c1-2-20-12(19)5-8-3-10(7-18)11(13(14,15)16)4-9(8)6-17/h3-4H,2,5,7,18H2,1H3
- InChIKey: IADJZKKPDMSZHB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C#N)C(CC(=O)OCC)=CC=1CN)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 389
- トポロジー分子極性表面積: 76.1
- 疎水性パラメータ計算基準値(XlogP): 1.5
Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015022570-1g |
Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate |
1807095-66-4 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
Alichem | A015022570-250mg |
Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate |
1807095-66-4 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
Alichem | A015022570-500mg |
Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate |
1807095-66-4 | 97% | 500mg |
798.70 USD | 2021-06-18 |
Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate 関連文献
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetateに関する追加情報
Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate (CAS No. 1807095-66-4): A Comprehensive Overview
Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate (CAS No. 1807095-66-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, holds promise in various biochemical applications, particularly in the synthesis of novel therapeutic agents. The presence of multiple functional groups, including an amine, a cyano group, and a trifluoromethyl substituent, makes it a versatile building block for drug discovery initiatives.
The Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate molecule exhibits unique chemical properties that make it valuable in medicinal chemistry. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in the design of effective pharmaceuticals. Recent studies have highlighted its potential role in developing inhibitors targeting various enzymatic pathways relevant to inflammatory and infectious diseases.
In the realm of academic research, this compound has been explored for its potential applications in the synthesis of bioactive molecules. The cyano group and the amine moiety provide reactive sites for further functionalization, enabling chemists to tailor the structure for specific biological targets. For instance, researchers have utilized derivatives of this compound to develop novel scaffolds that interact with protein kinases and other therapeutic targets involved in cancer and neurological disorders.
The pharmaceutical industry has shown particular interest in Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate due to its structural features that align well with modern drug design principles. The trifluoromethyl group enhances lipophilicity, while the amine and cyano groups offer opportunities for hydrogen bonding and coordination interactions with biological receptors. These attributes have led to its incorporation into several preclinical studies aimed at identifying new therapeutic entities.
One of the most compelling aspects of this compound is its role in the development of targeted therapies. By modifying its structure, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties to optimize efficacy and minimize side effects. For example, recent studies have demonstrated its utility in creating inhibitors of cyclooxygenase (COX) enzymes, which are key players in pain and inflammation pathways. The trifluoromethyl group's influence on electronic properties has been particularly noted for improving binding interactions with these enzymes.
The synthesis of Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate involves multi-step organic reactions that showcase the compound's synthetic versatility. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that it meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been instrumental in constructing its complex framework.
The compound's potential extends beyond traditional drug development into areas like agrochemicals and material science. Its unique structural motifs have inspired the creation of novel polymers and coatings with enhanced durability and chemical resistance. Additionally, researchers are exploring its applications in designing sensors and catalysts that could revolutionize industrial processes.
In conclusion, Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate (CAS No. 1807095-66-4) represents a significant advancement in synthetic chemistry with broad implications for pharmaceutical innovation. Its multifunctional nature and favorable physicochemical properties make it an invaluable asset in drug discovery programs aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, its role in shaping the future of medicine is set to expand further.
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